2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride
Overview
Description
2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride is a chemical compound characterized by its molecular structure, which includes an amino group, a fluorophenyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and ethyl magnesium bromide (Grignard reagent).
Grignard Reaction: The Grignard reagent is added to 2-fluorobenzaldehyde to form a secondary alcohol intermediate.
Reduction: The intermediate undergoes reduction using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Hydrochloride Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro compound.
Reduction: The fluorophenyl group can be reduced to form a difluorophenyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and esterification reagents like acyl chlorides.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Difluorophenyl Derivatives: Resulting from the reduction of the fluorophenyl group.
Halides and Esters: Resulting from the substitution of the hydroxyl group.
Scientific Research Applications
2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride is similar to other compounds with similar functional groups, such as 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride and 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride. its unique structure and properties set it apart, making it suitable for specific applications where these other compounds may not be as effective.
Comparison with Similar Compounds
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
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Properties
IUPAC Name |
2-amino-1-(2-fluorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)9(12)7-4-2-3-5-8(7)10;/h2-6,9,12H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCNGIOEFRCCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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